REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:18]=[CH:17][C:10]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][CH:8]=1)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl>[C:6]([C:7]1[CH:18]=[CH:17][C:10]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][CH:8]=1)#[CH:5] |f:1.2|
|
Name
|
methyl (4-trimethylsilylethynylphenoxy)acetate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(OCC(=O)OC)C=C1
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with 10% aqueous citric acid (200 mL), water (5×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
ADDITION
|
Details
|
filled with silica gel
|
Type
|
CUSTOM
|
Details
|
Evaporation of diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(OCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.63 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |